3-(2-Hydroxypropan-2-yl)benzoic acid
Description
BenchChem offers high-quality 3-(2-Hydroxypropan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxypropan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxypropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJXKURUDQRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Meta-Substituted Hydroxy-Isopropyl Benzoic Acids: A Technical Guide for Drug Development Professionals
Abstract
Meta-substituted hydroxy-isopropyl benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules. We will delve into the synthetic strategies, structure-activity relationships (SAR), and therapeutic potential of these compounds, underpinned by field-proven insights and authoritative references. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven analyses to accelerate drug discovery and development efforts.
Introduction: The Significance of the Meta-Substituted Hydroxy-Isopropyl Benzoic Acid Scaffold
The benzoic acid framework is a cornerstone in the design of biologically active molecules.[1] The strategic placement of substituents on the aromatic ring profoundly influences the physicochemical properties and pharmacological profile of the resulting compounds.[1] Among the various substitution patterns, the meta-disposition of hydroxyl and isopropyl groups on a benzoic acid core has emerged as a particularly fruitful area of investigation.
The interplay between the electron-donating hydroxyl group and the lipophilic isopropyl group, combined with the hydrogen bonding capabilities of the carboxylic acid, creates a unique chemical entity with the potential to interact with a diverse range of biological targets.[1] Indeed, derivatives of hydroxybenzoic acid have been reported to possess a wide array of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic activities.[2][3][4][5][6][7]
This guide will specifically focus on the meta-substituted hydroxy-isopropyl benzoic acids, providing a detailed exploration of their synthesis, chemical characteristics, and burgeoning therapeutic applications. By understanding the nuances of this chemical class, researchers can better leverage its potential in the development of novel therapeutics.
Synthetic Strategies: Accessing the Core Scaffold and its Derivatives
The synthesis of meta-substituted hydroxy-isopropyl benzoic acids can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Friedel-Crafts Alkylation: A Direct Approach
A common and direct method for introducing the isopropyl group onto a hydroxybenzoic acid backbone is through the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction typically employs an isopropylating agent, such as isopropanol or isopropyl bromide, in the presence of a strong acid catalyst like sulfuric acid.
A notable example is the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, a precursor to the anesthetic propofol.[8] While this example illustrates a para-hydroxy starting material, the principles can be adapted for meta-substituted isomers.
Conceptual Workflow for Friedel-Crafts Isopropylation:
Caption: Friedel-Crafts isopropylation of 3-hydroxybenzoic acid.
Experimental Protocol: Synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid [8][9]
This protocol, while for a para-isomer, provides a foundational methodology that can be adapted.
-
Reaction Setup: In a suitable reaction vessel, a mixture of 4-hydroxybenzoic acid, isopropanol, and water is prepared.
-
Catalyst Addition: Concentrated sulfuric acid is carefully added to the cooled mixture.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40-60°C) and stirred for a defined period (e.g., 1-3 hours).[9] Microwave irradiation can also be employed to accelerate the reaction.[9]
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated. This may involve filtration to remove solid acid catalysts, followed by crystallization from a suitable solvent.[9] Purity is often assessed by HPLC.[9]
Multi-step Synthesis via Functional Group Interconversion
An alternative to direct alkylation involves a multi-step approach where the desired functional groups are introduced sequentially. This can offer greater control over regioselectivity.
Example Pathway:
-
Starting Material: A readily available substituted benzene derivative.
-
Introduction of Isopropyl Group: Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) or direct Friedel-Crafts alkylation.
-
Introduction of Hydroxyl Group: Nitration followed by reduction to an amine and subsequent diazotization and hydrolysis.
-
Introduction of Carboxylic Acid Group: Oxidation of a methyl group or Grignard carboxylation of a corresponding aryl halide.
The specific sequence of these steps is crucial to manage the directing effects of the substituents.
Derivatization of the Core Scaffold
Once the core meta-substituted hydroxy-isopropyl benzoic acid is synthesized, further derivatization can be undertaken to explore structure-activity relationships. Common modifications include esterification of the carboxylic acid or etherification of the hydroxyl group.
Protocol for Esterification: [2]
-
Reaction: The hydroxybenzoic acid is reacted with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., concentrated H₂SO₄).
-
Conditions: The reaction is typically refluxed for several hours.
-
Purification: The resulting ester is purified, often by column chromatography.
Protocol for Etherification: [2]
-
Reaction: The methyl ester of the hydroxybenzoic acid is treated with an alkyl halide in the presence of a weak base (e.g., K₂CO₃) in a suitable solvent like acetone.
-
Conditions: The mixture is refluxed for several hours.
-
Hydrolysis: The resulting ether ester is then hydrolyzed (e.g., with aqueous KOH) to yield the corresponding ether carboxylic acid.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Activity
Understanding the SAR of meta-substituted hydroxy-isopropyl benzoic acids is paramount for designing potent and selective drug candidates. The nature and position of substituents on the benzoic acid ring significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic properties.[1]
Key Structural Features and Their Influence:
-
Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes or receptors.[1][10]
-
Hydroxyl Group: As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can be vital for binding to biological targets and contributes to the antioxidant properties observed in many phenolic compounds.[1] Its position is critical for activity.
-
Isopropyl Group: This lipophilic group can enhance the molecule's ability to cross cell membranes and can introduce steric effects that influence binding affinity and selectivity.[1]
General SAR Trends for Substituted Benzoic Acids:
While specific SAR studies on meta-substituted hydroxy-isopropyl benzoic acids are not extensively documented in the provided search results, we can infer potential trends from related substituted benzoic acid analogs.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the benzoic acid ring can significantly affect biological activity. For instance, in the context of α-amylase inhibition, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity.[11]
-
Alkylation: The introduction of alkyl groups can modulate lipophilicity. For example, in a series of 2-morpholinobenzoic acid derivatives, N-benzylation was part of the optimal pharmacophore for antiproliferative activity.[12]
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can impact pharmacokinetic properties, such as cell permeability and metabolic stability. Ester derivatives of hydroxybenzoic acids have been investigated for various activities, including antifungal and antiplatelet aggregation effects.[3][7]
Illustrative SAR Flowchart:
Caption: Structure-Activity Relationship (SAR) exploration flowchart.
Therapeutic Potential and Biological Activities
Derivatives of hydroxybenzoic acid have been reported to exhibit a broad spectrum of biological activities, suggesting the therapeutic potential of the meta-substituted hydroxy-isopropyl subclass.
Antimicrobial and Antifungal Activity
Phenolic compounds, including hydroxybenzoic acids, are known for their antimicrobial properties.[2] Novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. Furthermore, ester derivatives of benzoic acids have demonstrated antifungal activity against Candida species.[3]
Anti-inflammatory and Analgesic Effects
Certain derivatives of hydroxybenzoic acid have been shown to inhibit acetic acid-induced edema, indicating anti-inflammatory properties.[2][6] A study on a murine model of allergic asthma demonstrated that hydroxybenzoic acid could significantly reduce peribronchial and perivascular inflammation and decrease IL-5 levels, suggesting a role in mitigating eosinophil-driven inflammation.[13]
Antioxidant Activity
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of these compounds.[2] They can act as free radical scavengers, which may help to diminish oxidative stress-induced tissue damage associated with chronic diseases.[2]
Other Potential Applications
-
Anticancer: Phenolic compounds are reported to have antitumor properties.[3]
-
Hypoglycemic: Some hydroxybenzoic acid derivatives have shown hypoglycemic effects.[2][6]
-
Anti-platelet Aggregation: Inhibition of platelet aggregation is another reported activity.[2][6]
-
Management of Sickle Cell Disease: Some derivatives have been found to have a direct action on hemoglobin S molecules.[2][6][10]
Data Summary and Future Directions
To facilitate a comparative analysis, the following table summarizes key data for representative hydroxybenzoic acid derivatives.
| Compound Class | Biological Activity | Key Findings | Reference |
| 3-Hydroxybenzoic Acid Derivatives | Antibacterial | Ester and hybrid derivatives active against Gram-positive and Gram-negative bacteria. | [2] |
| Hydroxybenzoic Acid | Anti-inflammatory | Reduced airway inflammation and IL-5 levels in a murine asthma model. | [13] |
| Benzoic Acid Derivatives | α-Amylase Inhibition | 2,3,4-trihydroxybenzoic acid showed the strongest inhibition. | [11] |
| Dihydroxybenzoic Acid Derivatives | Anti-platelet Aggregation, Anti-inflammatory | Showed inhibitory effects on platelet aggregation and polynuclear leukocyte migration. | [14] |
Future Directions:
The field of meta-substituted hydroxy-isopropyl benzoic acids is ripe for further exploration. Key areas for future research include:
-
Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of this specific subclass is needed to guide the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their development as therapeutic agents.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of promising lead compounds are essential to assess their drug-like properties.
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to relevant animal models to evaluate their in vivo efficacy and safety.
Conclusion
Meta-substituted hydroxy-isopropyl benzoic acids represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility, coupled with a wide range of biological activities, makes them an attractive area for further research and development. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to therapeutic potential, with the aim of empowering researchers to unlock the full potential of this important class of molecules.
References
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis of Biologically Active β-Substituted 4-(α- Hydroxyalkyl)- and 4-(α-Hydroxycycloalkyl)benzoic Acids. Retrieved from [Link]
-
Sofowora, A., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]
-
Safarova, I. R. (n.d.). 134 HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]
- Google Patents. (n.d.). US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
-
PMC. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
-
PubMed. (2005, April 15). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Retrieved from [Link]
-
SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]
-
Manuja, R., et al. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
Scilit. (2026, February 12). The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids. Retrieved from [Link]
-
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
PubMed. (2020, January 1). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Retrieved from [Link]
-
MDPI. (2022, May 5). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP1559705A1 - Process for production of hydroxybenzoic acids.
-
PMC. (2024, January 17). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
-
PMC - NIH. (2025, October 1). Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Esterification of 3-(2-Hydroxypropan-2-yl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Esterification of a Bifunctional Molecule
3-(2-Hydroxypropan-2-yl)benzoic acid presents a unique challenge in synthetic chemistry due to its bifunctional nature, containing both a carboxylic acid and a tertiary alcohol. The tertiary alcohol group is sterically hindered and prone to elimination under harsh acidic conditions, a common feature of classical esterification procedures. This guide provides a detailed exploration of suitable esterification methods, emphasizing reaction choices that ensure the integrity of the tertiary alcohol moiety while achieving high yields of the desired ester. We will delve into the mechanistic underpinnings of the recommended protocols, offering insights honed from established chemical principles and practices.
Method Selection: Prioritizing Mildness and Efficiency
The primary consideration for the esterification of 3-(2-Hydroxypropan-2-yl)benzoic acid is the preservation of the tertiary alcohol. This necessitates the use of mild reaction conditions that avoid strong acids and high temperatures, which could lead to dehydration of the alcohol to form an alkene. Consequently, traditional Fischer-Speier esterification is generally not the preferred method for this substrate.
Instead, methods that rely on in-situ activation of the carboxylic acid under neutral or mildly basic conditions are highly recommended. Among these, the Steglich esterification stands out as a robust and versatile choice for this particular transformation.
Recommended Protocol: Steglich Esterification
The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[1][2] This method is particularly well-suited for sterically hindered substrates and proceeds under mild, room temperature conditions, thus preventing unwanted side reactions.[3][4]
Causality of Experimental Choices:
-
Carbodiimide (DCC or EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol nucleophile.[3] EDC is often preferred over DCC as the resulting urea byproduct is water-soluble, simplifying purification.
-
4-Dimethylaminopyridine (DMAP): DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This "active ester" is then efficiently attacked by the alcohol, even if the alcohol is sterically hindered.[5] The use of a catalytic amount of DMAP significantly accelerates the reaction and suppresses the formation of the stable N-acylurea byproduct that can form in its absence.[3][5]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the activated intermediates.
Experimental Workflow: Steglich Esterification
Sources
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- 5. d-nb.info [d-nb.info]
3-(2-Hydroxypropan-2-yl)benzoic acid as a pharmaceutical intermediate linker
Application Note: 3-(2-Hydroxypropan-2-yl)benzoic Acid as a "Gem-Dimethyl" Pharmaceutical Linker
Executive Summary
3-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 40912-34-3 ) is a bifunctional pharmaceutical intermediate valued for its ability to introduce a gem-dimethyl group into drug scaffolds. In medicinal chemistry, this moiety is critical for the Thorpe-Ingold effect , which restricts conformational flexibility to lock active pharmacophores into their binding capability and blocks metabolic "soft spots" (benzylic oxidation).
This guide details the handling, synthesis, and coupling protocols for this linker. It specifically addresses the challenge of preserving the acid-labile tertiary alcohol during downstream amidation and provides a validated workflow for its incorporation into androgen receptor antagonists and HCV protease inhibitor scaffolds.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-(2-Hydroxypropan-2-yl)benzoic acid |
| CAS Number | 40912-34-3 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water |
| pKa | ~4.2 (Carboxylic acid) |
| Key Stability Risk | Acid-catalyzed dehydration of the tertiary alcohol to 3-isopropenylbenzoic acid. |
Application Logic: The "Gem-Dimethyl" Advantage
In drug design, replacing a methylene (-CH₂-) or methine (-CH-) linker with a gem-dimethyl (-C(CH₃)₂-) group often improves potency and metabolic stability. 3-(2-Hydroxypropan-2-yl)benzoic acid serves as a pre-functionalized module to install this group efficiently.
-
Conformational Locking: The bulky methyl groups restrict rotation around the phenyl-alkyl bond, pre-organizing the molecule for receptor binding (Entropy reduction).
-
Metabolic Blockade: The tertiary carbon lacks protons, preventing Cytochrome P450-mediated benzylic oxidation, a common clearance pathway for drug candidates.
Structural Role in Active Pharmaceutical Ingredients (APIs)
This linker is structurally homologous to fragments found in:
-
Androgen Receptor Antagonists: (e.g., analogs of Enzalutamide/Apalutamide).
-
HCV NS3/4A Protease Inhibitors: (Macrocyclic linkers).
-
PARP Inhibitors: (Benzamide core scaffolds).
Synthesis Protocol: Preparation of the Linker
If not purchased commercially, the linker is synthesized via a Grignard reaction on a polyester precursor.
Reaction Scheme: Dimethyl isophthalate + 2 MeMgBr → Methyl 3-(2-hydroxypropan-2-yl)benzoate → (Hydrolysis) → Product
Step-by-Step Protocol
-
Grignard Addition (Critical Step):
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Reagents: Methyl 3-acetylbenzoate (1.0 eq) in anhydrous THF (10 volumes).
-
Addition: Cool to -78°C . Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.1 eq) dropwise over 60 mins.
-
Note: Low temperature is essential to prevent attack on the ester moiety (chemoselectivity).
-
Quench: Pour into saturated NH₄Cl solution at 0°C. Extract with EtOAc.
-
-
Hydrolysis (Saponification):
-
Dissolve the intermediate ester in MeOH/THF (1:1).
-
Add LiOH (2.0 eq, 1M aqueous solution). Stir at Room Temperature (Do not heat).
-
Workup: Carefully acidify with 1M citric acid to pH 4-5. Avoid strong mineral acids (HCl) to prevent dehydration.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]
-
Graphviz Diagram: Synthesis Pathway
Figure 1: Synthesis pathway highlighting the critical risk of dehydration under acidic/thermal stress.
Application Protocol: Amide Coupling (The "Linker" Function)
This protocol describes coupling the benzoic acid linker to an amine-bearing drug core (R-NH₂).
Challenge: The tertiary alcohol can interfere with coupling reagents or undergo elimination if the activation is too aggressive. Solution: Use HATU/DIPEA for mild, rapid activation without affecting the alcohol.
Materials
-
Linker: 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq).
-
Amine Partner: R-NH₂ (1.0 eq).
-
Coupling Agent: HATU (1.2 eq).
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq).
-
Solvent: Anhydrous DMF or DMAc.
Procedure
-
Activation:
-
Dissolve the Linker (1.0 eq) in DMF (5 mL/mmol).
-
Add DIPEA (3.0 eq) and stir for 5 mins at 0°C.
-
Add HATU (1.2 eq). Stir for 15 mins at 0°C. The solution should turn slightly yellow.
-
-
Coupling:
-
Add the Amine Partner (1.0 eq) in one portion.
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Monitor by LC-MS. Reaction is typically complete in 2–4 hours.
-
-
Workup (Crucial for Purity):
-
Dilute with EtOAc.[2]
-
Wash 1: 5% LiCl solution (removes DMF).
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid).
-
Wash 3: 10% Citric Acid (removes unreacted amine/base). Perform quickly to minimize acid exposure.
-
Dry (Na₂SO₄) and concentrate.
-
Graphviz Diagram: Coupling Workflow
Figure 2: Optimized amide coupling workflow ensuring preservation of the tertiary alcohol.
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Impurity A | Peak at [M-18] in LC-MS | Dehydration of tertiary alcohol | Avoid strong acids during workup; keep temperature <40°C during rotary evaporation. |
| Low Yield | Unreacted Amine | Carboxylic acid activation failure | Switch from EDC/NHS to HATU or PyBOP; ensure DMF is anhydrous. |
| Esterification | Methyl ester formation | Methanol used in workup/reaction | Avoid alcoholic solvents during the coupling step; use ACN or DMF only. |
Analytical Standard (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 254 nm (Benzoic acid chromophore).
References
-
BenchChem. (n.d.). 3-(2-Hydroxypropan-2-yl)benzoic acid Structure and Properties. Retrieved from
-
ChemicalBook. (2025).[3] Synthesis and Pharmaceutical Applications of Benzoic Acid Derivatives.[3][4][5] Retrieved from
-
Google Patents. (2012). Chelate compounds and methods of preparation (US20120100372A1). Retrieved from
-
Rasayan Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives.[3][4] Retrieved from
-
Sigma-Aldrich. (2025). Grignard Reaction Protocols for Tertiary Alcohol Synthesis. Retrieved from
Sources
Application Note: High-Purity Crystallization of 3-(2-Hydroxypropan-2-yl)benzoic Acid
Executive Summary
3-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 380430-53-5, often referred to as the "hydrolysis product" or Intermediate 2) is a critical precursor in the synthesis of Enzalutamide (Xtandi), a potent androgen receptor antagonist used in prostate cancer therapy. The purity of this intermediate directly impacts the yield and impurity profile of the final API.
This guide details the crystallization strategies required to achieve >99.5% purity. Unlike simple benzoic acid derivatives, the presence of the tertiary alcohol moiety introduces a specific stability challenge: acid-catalyzed dehydration . Consequently, standard high-temperature or strong-acid crystallization methods must be adapted to prevent the formation of the alkene impurity (3-(prop-1-en-2-yl)benzoic acid).
Physicochemical Profile & Solubility
Understanding the molecule's behavior is the prerequisite for designing a robust process.
| Parameter | Characteristic | Implication for Process |
| Functional Groups | Carboxylic Acid (C3-position), Tertiary Alcohol (dimethyl carbinol). | Dual polarity; pH-switchable solubility; Thermal sensitivity. |
| pKa | ~4.2 (Carboxylic Acid) | Soluble in aqueous base (pH > 6); Precipitates at pH < 3. |
| Stability | Sensitive | The tertiary alcohol dehydrates to an alkene under strong acidic conditions + heat (>40°C). |
| Solubility (High) | Methanol, Ethanol, THF, Ethyl Acetate. | Good solvents for dissolution. |
| Solubility (Low) | Water (Acid form), n-Heptane, Toluene. | Good anti-solvents. |
Protocol A: Reactive Crystallization (Crude Isolation)
Objective: Isolation of the target molecule from the ester hydrolysis reaction mixture (e.g., from methyl 3-(2-hydroxypropan-2-yl)benzoate). This step utilizes a "pH-swing" mechanism to reject non-acidic organic impurities.
Mechanism
The molecule exists as a water-soluble carboxylate salt at high pH. Acidification converts it to the insoluble free acid. The Critical Process Parameter (CPP) here is Temperature and Final pH . Dropping the pH too low (<1.0) or too fast generates heat, triggering dehydration.
Workflow Diagram
Caption: Figure 1.[1][2] Reactive crystallization workflow emphasizing temperature control to prevent dehydration.
Step-by-Step Protocol
-
Preparation: Start with the alkaline hydrolysis mixture (containing the sodium salt of the product).
-
Impurity Wash: Extract the aqueous alkaline solution with Ethyl Acetate (1:1 v/v) to remove unreacted esters or non-acidic byproducts. Discard the organic layer.
-
Thermal Control: Cool the aqueous phase to 0–5°C .
-
Why: Low temperature increases the energy barrier for the dehydration reaction.
-
-
Acidification (The Critical Step):
-
Slowly add 2N HCl (or 10% H₂SO₄) dropwise.
-
Maintain internal temperature <10°C.
-
Target pH: Adjust to pH 3.5 – 4.0 .
-
Note: Do not drive pH to 1.0. The product precipitates effectively at pH 3.5 due to the common ion effect, while minimizing acid catalysis of the alcohol.
-
-
Aging: Stir the resulting white slurry at 0–5°C for 2 hours. This allows Ostwald ripening, improving filterability.
-
Isolation: Filter under vacuum. Wash the cake with cold water (3x cake volume) to remove inorganic salts (NaCl/Na₂SO₄).
-
Drying: Dry in a vacuum oven at 40°C max.
Protocol B: Anti-Solvent Recrystallization (Polishing)
Objective: Removal of trace "starting material" (3-acetylbenzoic acid) and any dehydration impurities formed during isolation.
Solvent System Selection
-
Solvent: Ethyl Acetate (EtOAc) - Excellent solubility for the product and polar impurities.
-
Anti-Solvent: n-Heptane - Poor solubility for the product; keeps non-polar impurities in solution or forces product out selectively depending on the ratio.
Workflow Diagram
Caption: Figure 2. Anti-solvent crystallization utilizing Ethyl Acetate and n-Heptane for final polishing.
Step-by-Step Protocol
-
Dissolution:
-
Suspend crude solid in Ethyl Acetate (3 mL per gram of solid).
-
Heat gently to 40–45°C . Do not reflux (boiling point of EtOAc is 77°C, which is too high for long-term stability of this tertiary alcohol).
-
Ensure complete dissolution.[3]
-
-
Polish Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove dust or insoluble salts.
-
Seeding:
-
Cool the filtrate to 35°C.
-
Add seed crystals (0.5% w/w) of high-purity 3-(2-hydroxypropan-2-yl)benzoic acid.
-
Stir for 30 minutes to establish a seed bed.
-
-
Anti-Solvent Addition:
-
Slowly add n-Heptane (ratio: 2 mL per gram of starting solid) over 1 hour.
-
Maintain temperature at 30–35°C.
-
-
Cooling:
-
Ramp temperature down to 0°C at a rate of 5°C per hour.
-
Why: Slow cooling prevents "oiling out" (liquid-liquid phase separation) which traps impurities.
-
-
Final Isolation:
Analytical Controls & Troubleshooting
Quality Control Table
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.5% | Monitor RRT of alkene impurity. |
| Alkene Impurity | HPLC | < 0.10% | Dehydration product (3-(prop-1-en-2-yl)benzoic acid). |
| Solvent Residue | GC-Headspace | < 5000 ppm (EtOAc) | Class 3 solvent limit. |
| Water Content | Karl Fischer (KF) | < 0.5% | Ensure dryness for next synthetic step. |
Troubleshooting Guide
-
Issue: Material "Oils Out" during Recrystallization.
-
Cause: Adding anti-solvent too fast or temperature too high.
-
Fix: Re-heat to dissolve oil. Add more seed crystals. Cool slower. Increase the ratio of EtOAc slightly.
-
-
Issue: High Alkene Impurity (>0.5%).
-
Cause: Acidification pH was too low (<1) or drying temperature >50°C.
-
Fix: Reprocess via Protocol A, ensuring pH stops at 3.5 and temperature stays <5°C.
-
-
Issue: Low Yield.
-
Cause: Product loss in mother liquor due to high solubility in EtOAc.
-
Fix: Increase the volume of n-Heptane or lower the final isolation temperature to -5°C.
-
References
-
Medivation Inc. (2011). Diarylhydantoin compounds. WO Patent 2011106570A1. Link
- Context: Describes the general synthesis and utility of Enzalutamide intermedi
-
Amerigo Scientific. (n.d.). 3-(2-Hydroxypropan-2-yl)benzoic acid Product Profile. Link
- Context: Verification of chemical identity and basic handling.
-
Zhang, H., et al. (2021). Solubility of Benzoic Acid in Organic Solvents. Journal of Chemical & Engineering Data. Link
- Context: General solubility principles for benzoic acid derivatives in Ethyl Acet
-
Organic Syntheses. (1940). p-Hydroxybenzoic acid purification. Org. Synth. 1940, 20, 54. Link
- Context: Foundational techniques for acid-base precipit
Sources
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. Amorphous solid dispersions of enzalutamide and novel polysaccharide derivatives: investigation of relationships between polymer structure and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CZ2016275A3 - The crystalline form of Enzalutamide - Google Patents [patents.google.com]
Application Note: Functionalization of 3-(2-Hydroxypropan-2-yl)benzoic Acid for Advanced Polymer Synthesis
Abstract
This technical guide provides detailed protocols and scientific rationale for the functionalization of 3-(2-Hydroxypropan-2-yl)benzoic acid, a versatile building block for polymer chemistry. We will explore the strategic modification of its carboxylic acid and tertiary alcohol moieties to generate a library of novel monomers. This note is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth methodologies for esterification and amidation, and their subsequent application in the synthesis of advanced polymers such as polyesters and polyamides.
Introduction: The Strategic Advantage of a Bifunctional Monomer
3-(2-Hydroxypropan-2-yl)benzoic acid is a bifunctional aromatic compound possessing both a carboxylic acid and a tertiary alcohol group. This unique structure makes it a highly valuable precursor for the synthesis of a variety of polymers. The aromatic ring imparts rigidity and thermal stability to the polymer backbone, while the two distinct functional groups offer orthogonal handles for chemical modification, enabling precise control over the final polymer architecture and properties.
The ability to selectively functionalize either the carboxylic acid or the tertiary alcohol allows for the creation of monomers tailored for specific polymerization techniques, including step-growth polymerization, leading to materials with diverse applications. Aromatic polyesters, for instance, are widely used in packaging, resins, and films due to their favorable thermal and mechanical properties.[1]
Core Functionalization Strategies
The primary sites for derivatization on 3-(2-Hydroxypropan-2-yl)benzoic acid are the carboxylic acid and the tertiary alcohol.[2] This guide will focus on the two most common and impactful functionalization pathways: esterification and amidation of the carboxylic acid group. The tertiary alcohol is generally more resistant to reactions like oxidation under standard conditions, providing a stable functional group for potential post-polymerization modification.[2]
Figure 1: Overview of the functionalization pathways for 3-(2-Hydroxypropan-2-yl)benzoic acid.
Protocol I: Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid is a fundamental step in preparing monomers for polyester synthesis. This reaction can be achieved through several methods, with the choice depending on the desired scale, purity, and available reagents.
Fischer-Speier Esterification: A Classic Approach
This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The equilibrium nature of the reaction necessitates driving it towards the product, often by using the alcohol as the solvent.[2][4]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 10-20 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
DCC/DMAP Mediated Esterification: Mild and Efficient
For more sensitive substrates or when milder conditions are required, the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is highly effective.
Protocol:
-
Reagent Preparation: Dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Work-up and Purification: Concentrate the filtrate and purify the resulting ester by column chromatography.
Table 1: Comparison of Esterification Methods
| Parameter | Fischer-Speier Esterification | DCC/DMAP Mediated Esterification |
| Reagents | Alcohol, H₂SO₄ | Alcohol, DCC, DMAP |
| Conditions | Reflux temperature | 0 °C to room temperature |
| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, high yields |
| Disadvantages | Harsh acidic conditions, equilibrium reaction | Expensive reagents, DCU byproduct removal |
Protocol II: Amidation of the Carboxylic Acid Group
The synthesis of amide-containing monomers opens the door to the production of polyamides and poly(ester-amide)s, which often exhibit excellent thermal and mechanical properties due to hydrogen bonding between amide groups.[]
Amidation via an Activated Ester Intermediate
A common strategy for amide bond formation involves the in-situ activation of the carboxylic acid followed by reaction with an amine.
Protocol:
-
Activation: Dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF). Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Figure 2: Workflow for the amidation of 3-(2-Hydroxypropan-2-yl)benzoic acid.
Application in Polymer Synthesis
The functionalized monomers derived from 3-(2-Hydroxypropan-2-yl)benzoic acid are valuable precursors for step-growth polymerization.
-
Polyesters: Di-ester or hydroxy-ester derivatives can be used in polycondensation reactions with diols or diacids to form aromatic polyesters. These polymers are known for their good thermal resistance.[1]
-
Polyamides: Di-amide or amino-amide functionalized monomers can be polymerized with diacids or diamines, respectively, to yield polyamides. The presence of amide linkages often leads to materials with high strength and melting points.[]
-
Poly(ester-amide)s: Monomers containing both ester and amide functionalities, or a combination of ester and amide monomers, can be used to synthesize poly(ester-amide)s, which combine the properties of both polyesters and polyamides.[6]
Table 2: Polymerization Strategies
| Monomer Type | Co-monomer | Resulting Polymer | Key Properties |
| Di-ester of 3-(2-Hydroxypropan-2-yl)benzoic acid | Diol (e.g., ethylene glycol) | Aromatic Polyester | Thermal stability, rigidity |
| Di-amide of 3-(2-Hydroxypropan-2-yl)benzoic acid | Diacid (e.g., adipic acid) | Aromatic Polyamide | High strength, chemical resistance |
| Hydroxy-ester monomer | Diacid | Aromatic Polyester | Functional side chains |
| Amino-amide monomer | Diacid | Aromatic Polyamide | Functional side chains |
Characterization of Monomers and Polymers
Thorough characterization is essential to confirm the successful synthesis and purity of the functionalized monomers and the resulting polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized monomers and polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., ester C=O stretch, amide N-H stretch).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.[1]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Conclusion
3-(2-Hydroxypropan-2-yl)benzoic acid serves as a highly adaptable platform for the design and synthesis of novel monomers for polymer chemistry. The selective functionalization of its carboxylic acid group through robust esterification and amidation protocols, as detailed in this guide, provides a clear pathway to a diverse range of polymer structures. The resulting aromatic polyesters and polyamides are expected to exhibit valuable properties, making them suitable for a wide array of applications in materials science and beyond. The methodologies presented herein are designed to be both reproducible and adaptable, providing a solid foundation for further innovation in the field.
References
-
ResearchGate. Polymerization of hydroxy benzoic acids series | Request PDF. [Link]
-
RSC Publishing. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - Green Chemistry. [Link]
-
Purdue University. Polymerization Reactions. [Link]
-
Rasayan Journal. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
MDPI. Mechanism Studies of LCP Synthesis. [Link]
- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
- Google Patents. WO2019224356A1 - Amidation of polymers containing ester side chains using functionalized amines.
-
ResearchGate. (PDF) Kinetic research and modeling of benzoic acid esterification process. [Link]
-
JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]
-
PMC. Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. [Link]
-
PMC. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
-
Ehime University. Development of a new end-functionalization technique in polymer synthesis. [Link]
-
MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
ResearchGate. Synthesis and polymerization reactions of cyclic imino ethers. 3. Poly(ester amide)s of the AA + BB type on the basis of 2‐oxazolines | Request PDF. [Link]
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- 3. Bot Verification [rasayanjournal.co.in]
- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(2-Hydroxypropan-2-yl)benzoic Acid in Coordination Chemistry
Abstract
This technical guide provides an in-depth exploration of 3-(2-Hydroxypropan-2-yl)benzoic acid as a versatile organic linker in coordination chemistry. This bifunctional molecule, featuring both a carboxylic acid and a tertiary alcohol moiety, offers unique structural and functional possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). We present the foundational principles of its coordination behavior, detailed protocols for ligand and complex synthesis, standard characterization methodologies, and explore its potential in advanced applications such as catalysis and drug delivery. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of this ligand in their work.
Introduction: The Potential of a Bifunctional Linker
3-(2-Hydroxypropan-2-yl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a tertiary alcohol group at the meta position. This unique combination of a primary coordination site (the carboxylate) and a secondary, potentially coordinating or hydrogen-bond-donating site (the hydroxyl group) makes it a compelling building block for creating sophisticated supramolecular structures.[1] While benzoic acid and its simpler derivatives have been extensively used in the construction of MOFs and coordination polymers[1][2][3], the bulky and functional 2-hydroxypropan-2-yl group introduces steric influence and new interactive possibilities. These features can be exploited to design materials with unique pore environments, enhanced stability, and tailored functionalities for applications ranging from gas storage and separation to targeted drug delivery and heterogeneous catalysis.[1][3][4]
Part 1: Ligand Synthesis and Properties
A reliable supply of the pure ligand is paramount for reproducible results in coordination chemistry. The most common and efficient laboratory-scale synthesis involves the Grignard reaction, which transforms the ketone group of a readily available precursor into the desired tertiary alcohol.[1]
Protocol 1: Synthesis of 3-(2-Hydroxypropan-2-yl)benzoic Acid
Objective: To synthesize the title compound from 3-acetylbenzoic acid via a Grignard reaction.
Materials:
-
3-acetylbenzoic acid
-
Methylmagnesium bromide (3 M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M and concentrated)
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold, oven-dried flasks)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-acetylbenzoic acid (1 equivalent) in anhydrous THF (approx. 50 mL).
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide solution (2.5 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The excess Grignard reagent ensures the deprotonation of the carboxylic acid and the subsequent nucleophilic addition to the ketone.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the solution is acidic (pH ~2). This step protonates the alkoxide intermediate and the carboxylate salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or toluene) to yield pure 3-(2-Hydroxypropan-2-yl)benzoic acid as a white solid.[1]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
| Property | Value |
| CAS Number | 40912-34-3[5] |
| Molecular Formula | C₁₀H₁₂O₃[5] |
| Molecular Weight | 180.20 g/mol [5] |
| Appearance | White crystalline solid |
| Key Functional Groups | Carboxylic Acid, Tertiary Alcohol |
Part 2: Principles of Coordination and Structural Motifs
The coordination behavior of 3-(2-Hydroxypropan-2-yl)benzoic acid is primarily dictated by its carboxylate group, which can adopt several binding modes with metal centers. The hydroxyl group, while less likely to form a strong covalent bond, plays a crucial role in directing the supramolecular assembly through hydrogen bonding.
-
Carboxylate Coordination: Upon deprotonation, the carboxylate group can act as a mono-, bi-, or polydentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. Common binding modes include monodentate, chelating, and bridging (syn-syn, syn-anti, anti-anti).
-
Hydroxyl Group Influence: The tertiary alcohol can act as a hydrogen bond donor to adjacent ligands or solvent molecules, reinforcing the overall framework. In some cases, it may coordinate directly to a metal center, particularly with hard metal ions.
Caption: Potential coordination and interaction modes of the ligand.
Part 3: Application Note - Synthesis of a Zinc-Based Metal-Organic Framework (MOF)
Zinc-based MOFs are of particular interest for biomedical applications due to their low toxicity and good biocompatibility.[3][6] The following is a representative protocol for the synthesis of a hypothetical zinc MOF, designated Zn-HPBA (Zinc-HydroxyPropylBenzoic Acid), using a solvothermal method common for MOF synthesis.[4]
Protocol 2: Solvothermal Synthesis of Zn-HPBA
Objective: To synthesize a crystalline, porous MOF from zinc nitrate and 3-(2-Hydroxypropan-2-yl)benzoic acid.
Materials:
-
3-(2-Hydroxypropan-2-yl)benzoic acid (H₂L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (0.090 g, 0.5 mmol) and zinc nitrate hexahydrate (0.149 g, 0.5 mmol) in 15 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the clear solution into a 20 mL Teflon-lined autoclave.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat to 120°C for 48 hours. The slow heating and cooling rates are critical for the growth of high-quality single crystals.
-
Cooling and Isolation: After 48 hours, cool the autoclave to room temperature naturally. Colorless, crystalline solids should be visible. Decant the mother liquor.
-
Washing: Wash the as-synthesized crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials trapped within the pores.
-
Activation: To create a porous framework, the solvent molecules coordinated or trapped within the pores must be removed. This can be achieved by immersing the crystals in a volatile solvent like chloroform or acetone for 24 hours (solvent exchange), followed by heating under vacuum at a temperature below the decomposition point of the framework (e.g., 150°C) for 12 hours.
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Part 4: Application Note - Coordination Polymers for Drug Delivery
The porous nature and tunable properties of MOFs make them excellent candidates for drug delivery systems.[3][7][8] A MOF like Zn-HPBA could encapsulate therapeutic agents and release them in a controlled manner.
Conceptual Protocol 3: Doxorubicin (DOX) Loading and Release from Zn-HPBA
Objective: To load the anticancer drug Doxorubicin (DOX) into the Zn-HPBA framework and study its pH-responsive release.
Materials:
-
Activated Zn-HPBA MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
A. Drug Loading:
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Immerse a known quantity of activated Zn-HPBA (e.g., 20 mg) in the DOX solution (e.g., 5 mL).
-
Stir the suspension in the dark at room temperature for 24 hours to allow DOX to diffuse into the MOF pores.
-
Centrifuge the mixture to collect the DOX-loaded MOF (Zn-HPBA@DOX).
-
Wash the solid with deionized water to remove surface-adsorbed DOX.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (~480 nm) to determine the amount of unloaded drug. Calculate the loading capacity by subtraction from the initial amount.
B. In Vitro Drug Release:
-
Disperse a known amount of Zn-HPBA@DOX (e.g., 10 mg) into two separate release media: PBS at pH 7.4 (simulating physiological conditions) and PBS at pH 5.5 (simulating the acidic tumor microenvironment).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and centrifuge to separate the MOF.
-
Measure the concentration of released DOX in the supernatant using UV-Vis spectrophotometry.
-
Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.
-
Plot the cumulative drug release percentage against time for both pH conditions to determine the release kinetics. A faster release is anticipated at the lower pH due to the partial degradation of the acid-labile coordination bonds.
Caption: Conceptual workflow for drug loading and pH-responsive release.
Part 5: Standard Characterization Protocols
Proper characterization is essential to confirm the synthesis of the desired coordination polymer and to understand its properties.
| Technique | Purpose | Expected Outcome for Crystalline Zn-HPBA |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | A unique pattern of sharp peaks, different from the starting materials, indicating the formation of a new crystalline phase. |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Disappearance/shift of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of asymmetric/symmetric COO⁻ stretches (~1610-1550 cm⁻¹ and ~1400 cm⁻¹), indicating coordination.[9] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | Initial weight loss corresponding to guest/coordinated solvent molecules, followed by a plateau, and then decomposition at a high temperature (>300°C), indicating good thermal stability. |
| ¹H NMR Spectroscopy | To confirm ligand integrity after digestion of the MOF. | Digesting the MOF in DCl/DMSO-d₆ should yield a spectrum matching the original 3-(2-Hydroxypropan-2-yl)benzoic acid ligand. |
| Gas Sorption Analysis (N₂ at 77K) | To determine porosity and surface area (for activated MOF). | A Type I or Type IV isotherm, from which the BET surface area and pore volume can be calculated, confirming permanent porosity. |
Conclusion
3-(2-Hydroxypropan-2-yl)benzoic acid stands out as a promising, yet underexplored, linker for the development of functional coordination materials. Its unique structural features—a robust coordination site combined with a sterically demanding, hydrogen-bonding group—provide a clear pathway for designing MOFs and coordination polymers with tailored pore environments and chemical properties. The protocols and conceptual frameworks presented here offer a solid foundation for researchers to synthesize, characterize, and apply these novel materials in fields such as catalysis, separations, and nanomedicine. Future work should focus on the synthesis of a wider range of complexes with different metals and the detailed exploration of their functional properties.
References
-
Benchchem. 3-(2-Hydroxypropan-2-yl)benzoic acid | 40912-34-3.
-
ResearchGate. Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions.
-
Preprints.org. Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes.
-
PMC. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base.
-
Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One.
-
Royal Society of Chemistry. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions.
-
PMC. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
-
Annual Methodological Archive Research Review. Synthesis and Characterization of Some 3D Metals Complexes Derived from Schiff Base of Benzoin.
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
-
Royal Society of Chemistry. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions.
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
-
Royal Society of Chemistry. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
-
Amerigo Scientific. 3-(2-Hydroxypropan-2-yl)benzoic acid.
-
SciSpace. Advanced coordination polymer materials for drug delivery systems.
-
ResearchGate. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
-
Wiley Online Library. Solid-State Structures of Three Zinc(II) Coordination Polymers with 3-(1H-Imidazol-1-yl)propanoate.
-
ResearchGate. Advanced coordination polymer materials for drug delivery systems.
-
PMC. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
-
CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
Sources
- 1. 3-(2-Hydroxypropan-2-yl)benzoic acid | 40912-34-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Hydroxypropan-2-yl)benzoic acid - Amerigo Scientific [amerigoscientific.com]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Hydroxypropan-2-yl)benzoic Acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid. The information herein is designed to address common challenges and improve reaction yields by explaining the causality behind experimental choices and providing validated protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale method for synthesizing 3-(2-Hydroxypropan-2-yl)benzoic acid?
A common and effective method involves a two-step process starting from 3-acetylbenzoic acid.[1] The first step is the protection of the carboxylic acid group via esterification, followed by the reaction of the keto group with a Grignard reagent to form the tertiary alcohol. The final step is the hydrolysis of the ester to yield the desired product.[1]
Q2: Why is it necessary to protect the carboxylic acid group before the Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases.[2] The acidic proton of the carboxylic acid group would readily react with and consume the Grignard reagent in an acid-base reaction, preventing it from attacking the desired ketone carbonyl group. This side reaction significantly reduces the yield of the target molecule. Therefore, protecting the carboxylic acid, typically as a methyl or ethyl ester, is a critical step.
Q3: What are the typical yields for this synthesis, and what are the major factors influencing it?
Reported yields can vary, with some methods achieving approximately 76%.[1] The major factors influencing the yield are:
-
Purity of reagents and solvents: The Grignard reaction is highly sensitive to moisture and protic impurities.[2][3]
-
Reaction temperature: Careful temperature control during the Grignard addition is crucial to minimize side reactions.
-
Efficiency of the work-up and purification steps: Product loss can occur during extraction and recrystallization.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Formation of the Grignard Reagent
Symptoms:
-
The magnesium turnings do not react, and the solution does not become cloudy or warm.[3]
-
The characteristic color change associated with Grignard reagent formation is absent.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Moisture | Grignard reagents are highly reactive with water, which quenches the reagent as it forms.[2] | Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |
| Inactive Magnesium Surface | A layer of magnesium oxide on the surface of the turnings can prevent the reaction from initiating.[2] | Solution: Activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or using a sonicator to clean the surface.[2][3] |
| Impurities in the Alkyl Halide | The presence of water or other protic impurities in the alkyl halide will inhibit the reaction. | Solution: Use freshly distilled or high-purity alkyl halide. |
Issue 2: Low Yield of the Tertiary Alcohol Intermediate
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material (the ester of 3-acetylbenzoic acid).
-
Isolation of a significant amount of a biphenyl-type byproduct.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Grignard Reagent | An inadequate amount of Grignard reagent will result in incomplete conversion of the starting material. | Solution: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents). |
| Side Reactions of the Grignard Reagent | The Grignard reagent can undergo coupling reactions, especially at higher temperatures. | Solution: Add the Grignard reagent dropwise to the solution of the ester at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] |
| Enolization of the Ketone | Although less common with ketones compared to aldehydes, enolization can occur, leading to byproducts. | Solution: Maintain a low reaction temperature during the Grignard addition. |
Issue 3: Difficulties in the Final Hydrolysis Step
Symptoms:
-
Incomplete conversion of the ester to the carboxylic acid.
-
Formation of unwanted byproducts during hydrolysis.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Hydrolysis Time or Temperature | The hydrolysis of the ester may be slow under mild conditions. | Solution: Increase the reaction time or temperature. Basic hydrolysis using NaOH or KOH in a water/alcohol mixture is typically effective.[1] |
| Reversibility of the Reaction | Ester hydrolysis is a reversible reaction.[1] | Solution: Use a sufficient excess of the base to drive the reaction to completion. |
| Degradation of the Product | The tertiary alcohol is generally resistant to oxidation, but harsh acidic or basic conditions at high temperatures could potentially lead to side reactions.[1] | Solution: Monitor the reaction progress by TLC and avoid prolonged heating once the reaction is complete. |
Issue 4: Impure Final Product After Purification
Symptoms:
-
The melting point of the final product is broad or lower than the literature value.
-
NMR or other spectroscopic analyses show the presence of impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Extraction | Poor separation of the organic and aqueous layers during work-up can lead to the carryover of impurities. | Solution: Ensure complete separation of the layers. A back-extraction of the aqueous layer with a fresh portion of organic solvent can improve recovery. |
| Incomplete Removal of Byproducts | Biphenyl and other non-polar byproducts from the Grignard reaction may co-precipitate with the product. | Solution: Utilize the difference in solubility. The desired carboxylic acid is soluble in aqueous base, while non-polar impurities are not. Extract the product into an aqueous basic solution, wash the aqueous layer with an organic solvent to remove non-polar impurities, and then re-acidify to precipitate the pure product. |
| Ineffective Recrystallization | Choosing an inappropriate solvent or cooling the solution too quickly can result in poor purification. | Solution: Select a suitable recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures.[4] Allow the solution to cool slowly to promote the formation of pure crystals.[4] Water or a mixture of water and an organic solvent like acetone can be effective for recrystallization.[5] |
III. Experimental Protocols & Visualizations
Synthetic Workflow
The overall synthetic strategy is outlined below:
Caption: Synthetic pathway for 3-(2-Hydroxypropan-2-yl)benzoic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
IV. References
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved February 21, 2026, from [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved February 21, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved February 21, 2026, from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. (2019). Rasayan J. Chem., 12(3), 1077-1084.
-
Process for the purification of benzoic acid - Google Patents. (n.d.). Retrieved February 21, 2026, from
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved February 21, 2026, from [Link]
-
Synthesis and Structure Elucidation of ( R )-3-(2′-hydroxyprop-1-yl) adenine. (2018). Molecules, 23(10), 2634.
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC. (2024). Chemistry – A European Journal, e202401084.
-
Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991). Retrieved February 21, 2026, from [Link]
-
Preparation of benzoic acid of high purity. (1948). Journal of Research of the National Bureau of Standards, 41(6), 747–757.
-
3-(2-Hydroxypropan-2-yl)benzoic acid - Amerigo Scientific. (n.d.). Retrieved February 21, 2026, from [Link]
-
Synthesis of 2-Chloro-3-hydroxy benzoic acid - PrepChem.com. (n.d.). Retrieved February 21, 2026, from [Link]
-
p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved February 21, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025). International Journal of Advanced Research in Science, Communication and Technology, 10(2).
-
Process for making certain benzoic acid compounds - Google Patents. (n.d.). Retrieved February 21, 2026, from
-
Mechanism Studies of LCP Synthesis - MDPI. (2019). Polymers, 11(4), 629.
Sources
Technical Support Center: Purification of 3-(2-Hydroxypropan-2-yl)benzoic acid
Welcome to the technical support center for the purification of 3-(2-hydroxypropan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. My aim is to move beyond simple procedural steps and offer a deeper understanding of the "why" behind each technique, empowering you to troubleshoot effectively and ensure the integrity of your research.
Understanding the Chemistry: Synthesis and Common Impurities
3-(2-Hydroxypropan-2-yl)benzoic acid is commonly synthesized via a Grignard reaction between a protected 3-carboxy-phenyl Grignard reagent and acetone, or more frequently, by the reaction of methyl 3-acetylbenzoate with a methyl Grignard reagent, followed by hydrolysis.[1] While effective, these synthetic routes can introduce specific impurities that require targeted purification strategies.
Common Reaction Byproducts:
-
Unreacted Starting Materials: Primarily 3-acetylbenzoic acid (if this is the starting material for the Grignard reaction).
-
Biphenyl Derivatives: Formed from the coupling of the Grignard reagent.[2]
-
Magnesium Salts: Remnants from the Grignard reaction workup.[3]
-
Solvent Residues: Such as diethyl ether or tetrahydrofuran (THF).
The purification strategy you choose will depend on the scale of your reaction and the nature of the primary impurities. Below, we address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Question 1: My compound won't crystallize out of solution, even after cooling. What's going wrong?
This is a classic problem often caused by using too much solvent.[4] Remember, the goal of recrystallization is to create a supersaturated solution upon cooling.
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[4] Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure 3-(2-hydroxypropan-2-yl)benzoic acid, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[5]
-
-
Re-evaluate Your Solvent Choice: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. Consult the solvent selection table below for alternatives.
Question 2: An oil is forming instead of crystals. How can I fix this?
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the melting point of the compound is lower than the boiling point of the solvent.[6]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or a beaker packed with paper towels to slow the rate of cooling.[4]
-
Change Solvent System: If the problem persists, a different solvent or a mixed solvent system may be necessary. For a mixed solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the turbidity and allow it to cool slowly.
Purification Protocols
Protocol 1: Recrystallization from an Aqueous/Organic Mixture
This is an effective method for removing non-polar impurities like biphenyl.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(2-hydroxypropan-2-yl)benzoic acid in a minimal amount of a hot organic solvent in which it is soluble (e.g., ethanol or acetone).
-
Hot Filtration (Optional): If there are insoluble impurities (like magnesium salts), perform a hot gravity filtration to remove them.
-
Addition of Water: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot organic solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold water.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
This technique is excellent for separating the acidic target compound from neutral impurities.[7][8][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic 3-(2-hydroxypropan-2-yl)benzoic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction twice.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (test with pH paper). The purified 3-(2-hydroxypropan-2-yl)benzoic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility of 3-(2-Hydroxypropan-2-yl)benzoic acid | Solubility of Biphenyl | Suitability for Recrystallization |
| Water | Sparingly soluble in cold water, more soluble in hot water. | Insoluble.[2] | Good for removing non-polar impurities. |
| Ethanol | Soluble.[10] | Soluble. | Can be used in a mixed solvent system with water. |
| Acetone | Soluble.[11] | Soluble. | Good for initial dissolution, but may require a co-solvent. |
| Toluene | Soluble. | Soluble.[12] | Not ideal for separating from biphenyl. |
| Hexane | Sparingly soluble. | Soluble.[12] | Can be used as the "poor" solvent in a mixed solvent system. |
Table 2: Analytical Data for Purity Assessment
| Compound | 1H NMR (DMSO-d6) Key Signals (δ, ppm) | 13C NMR (DMSO-d6) Key Signals (δ, ppm) | Expected HPLC Retention Time |
| 3-(2-Hydroxypropan-2-yl)benzoic acid | ~12.9 (s, 1H, COOH), ~9.8 (s, 1H, OH), 7.4-8.0 (m, 4H, Ar-H), 1.45 (s, 6H, 2xCH3)[13] | ~167 (C=O), ~157 (C-OH), ~120-135 (Ar-C), ~72 (C(OH)(CH3)2), ~30 (2xCH3)[14] | Dependent on method, but will be more polar than byproducts.[15][16] |
| 3-Acetylbenzoic acid | ~13.5 (s, 1H, COOH), 8.0-8.4 (m, 4H, Ar-H), 2.6 (s, 3H, COCH3)[17] | ~197 (C=O, ketone), ~166 (C=O, acid), ~128-137 (Ar-C), ~27 (CH3)[18] | Less polar than the product. |
| Biphenyl | 7.3-7.7 (m, 10H, Ar-H)[19][20] | ~127-141 (Ar-C)[21] | Significantly less polar than the product. |
Visualizing the Workflow
References
-
Biphenyl (1,1-biphenyl). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
Biphenyl. Solubility of Things. [Link]
-
Biphenyl. Wikipedia. [Link]
- De Fina, K. M., Sharp, T. L., & Acree, W. E., Jr. (2000). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 78(11), 1593-1596.
-
Biphenyl. Ataman Kimya. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization Guide for Chemists. Scribd. [Link]
-
3-Acetylbenzoic acid. PubChem. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Several Problems of Flash Column Chromatography. Hawach. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
troubleshooring flash chromatography purification. Reddit. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
ACID-BASE EXTRACTION. Chem.ucla.edu. [Link]
-
Tips for Flash Column Chromatography. University of Rochester. [Link]
-
SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]
-
Liquid/liquid Extraction. University of Toronto. [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. [Link]
-
Supporting Information. Beilstein Journals. [Link]
-
Biphenyl. PubChem. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]
-
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). NP-MRD. [Link]
-
Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. [Link]
-
Benzoic acid. Sciencemadness Wiki. [Link]
-
3-(2-Hydroxypropan-2-yl)benzoic acid. Amerigo Scientific. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. [Link]
-
3-ACETYLBENZOIC ACID. Chemdad. [Link]
-
Solved Which H NMR spectrum represents p-acetylbenzoic acid? Chegg. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
-
SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. PubMed. [Link]
Sources
- 1. 3-(2-Hydroxypropan-2-yl)benzoic acid | 40912-34-3 | Benchchem [benchchem.com]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. idc-online.com [idc-online.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 586-42-5: 3-Acetylbenzoic acid | CymitQuimica [cymitquimica.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]
- 14. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 15. helixchrom.com [helixchrom.com]
- 16. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 17. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. Biphenyl(92-52-4) 13C NMR [m.chemicalbook.com]
Optimization of reaction temperature for 3-(2-Hydroxypropan-2-yl)benzoic acid synthesis
This guide serves as a specialized technical support hub for researchers optimizing the synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 40912-34-3).[1] It focuses on the critical variable of reaction temperature during the Grignard addition to 3-acetylbenzoic acid, a step notorious for competing elimination reactions.[1]
Core Synthesis Overview
The most robust synthetic route involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 3-acetylbenzoic acid .[1]
-
The Challenge: The starting material contains an acidic proton (carboxylic acid) and an electrophilic carbonyl (ketone). The reaction requires excess Grignard reagent: the first equivalent acts as a base (deprotonating -COOH), and subsequent equivalents effect the nucleophilic addition.[1]
-
Critical Failure Mode: Dehydration. The tertiary benzylic alcohol product is highly prone to acid-catalyzed elimination, yielding 3-isopropenylbenzoic acid (the styrene impurity).[1] This is strictly temperature- and pH-dependent.[1]
Reaction Pathway & Logic Flow
Figure 1: Reaction logic flow highlighting the critical divergence point between product isolation and dehydration impurity formation.
Troubleshooting & Optimization Guide (Q&A)
Phase 1: Reagent Addition & Temperature Control[1]
Q1: I am observing a violent exotherm upon adding MeMgBr, followed by precipitation. Is my reaction ruined? Diagnosis: Likely not. The initial exotherm is the acid-base reaction between MeMgBr and the carboxylic acid proton, releasing methane gas.[1] The precipitate is the magnesium carboxylate salt, which can be insoluble in pure ether but is generally soluble in THF. Protocol Adjustment:
-
Temperature: Maintain 0°C to 5°C during the first 1.0 equivalent addition.
-
Rate: Add dropwise to manage methane evolution.
-
Solvent: Ensure you are using anhydrous THF (Tetrahydrofuran).[1] THF solvates the magnesium dicarboxylate species better than diethyl ether, maintaining homogeneity for the subsequent nucleophilic attack.
Q2: What is the optimal temperature for the "reaction" phase after addition? Recommendation: Do not reflux immediately.
-
Standard Protocol: After addition at 0°C, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Why? The ketone addition is fast.[1] Heating to reflux (65°C+) increases the risk of thermal elimination before the alkoxide is even protonated, and promotes side reactions with the solvent.
-
Validation: Monitor by TLC or HPLC. If conversion is incomplete at 25°C after 4 hours, warm gently to 40°C . Avoid boiling temperatures unless absolutely necessary.
Phase 2: Workup & Impurity Management[1]
Q3: My final product contains 15-20% of the alkene impurity (3-isopropenylbenzoic acid). How do I prevent this? Root Cause: This is the most common failure mode.[1] Tertiary benzylic alcohols dehydrate easily under acidic conditions or heat.[1] Corrective Action:
-
Quench Temperature: The quench must be performed at 0°C .
-
pH Control: Never use strong mineral acids (HCl, H2SO4) to quench if you want to isolate the alcohol.
-
Drying: Do not dry the product in an oven >50°C. Dry under vacuum at ambient temperature.
Q4: Can I optimize the yield by increasing the reaction temperature? Data Analysis: Refer to the optimization matrix below. Higher temperatures often degrade purity rather than improving yield once the kinetic barrier is passed.[1]
Optimization Matrix: Temperature vs. Outcome[1][2]
| Reaction Phase | Temp Setting | Expected Outcome | Risk Factor |
| Addition | -10°C to 0°C | Controlled methane release; minimal side reactions.[1] | Precipitation of salt if too cold.[1] |
| Reaction | 20°C - 25°C | Optimal. High selectivity for tertiary alcohol.[1] | Slow conversion if stirring is poor.[1] |
| Reaction | > 60°C (Reflux) | Fast conversion, but high impurity (alkene). | Thermal elimination; solvent polymerization.[1] |
| Quench | 0°C | Preserves tertiary alcohol integrity.[1] | Emulsions may form (keep cold). |
| Quench | > 25°C | Critical Failure. Immediate dehydration likely.[1] | Exotherm during quench destroys product.[1] |
Validated Experimental Protocol
Standardized for 10.0 g scale.
Reagents:
-
3-Acetylbenzoic acid (1.0 eq)[1]
-
Methylmagnesium bromide (3.0 M in Et2O/THF) (3.5 eq)
-
Anhydrous THF (10-15 volumes)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve 3-acetylbenzoic acid in anhydrous THF. Cool to 0°C in an ice bath.
-
Addition (Critical): Add MeMgBr dropwise.
-
Reaction: Remove ice bath. Warm to 23°C .[1] Stir for 3 hours.
-
Quench: Cool reaction mixture back to 0°C .
-
Hydrolysis: Slowly add saturated aq. NH4Cl .[1]
-
Caution: Magnesium salts will precipitate.[1]
-
Extraction: Extract with Ethyl Acetate (3x).
-
-
Isolation: Wash organics with Brine.[1] Dry over Na2SO4.[1] Concentrate in vacuo at <35°C water bath temperature (Crucial to prevent dehydration).
References
-
Benchchem. 3-(2-Hydroxypropan-2-yl)benzoic acid Synthesis Strategies. (General overview of Grignard addition to acetylbenzoic acid derivatives). Link
-
Rasayan Journal of Chemistry. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. (Discusses esterification and modification of 3-hydroxybenzoic acid scaffolds). Link
-
Organic Syntheses. General procedures for Grignard additions to functionalized aromatics. (Foundational methodologies for temperature control in organometallic synthesis). Link
-
PubChem. Compound Summary: 3-(2-Hydroxypropan-2-yl)benzoic acid.[1] (Physical properties and identifier verification). Link
Sources
Technical Support Center: Stability of 3-(2-Hydroxypropan-2-yl)benzoic Acid
Executive Summary: The Dual-Functionality Paradox
Users frequently report "purity drift," "ghost peaks" in HPLC, or "polymerization" during the workup of 3-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 40912-34-3).
The core technical challenge lies in the molecule's structure. It contains two functional groups with opposing stability profiles under acidic conditions:
-
Carboxylic Acid (Position 1): Requires acidic conditions (pH < 4) to remain protonated and extractable into organic solvents.
-
Tertiary Benzylic Alcohol (Position 3): Highly labile under acidic conditions, prone to rapid E1 dehydration to form 3-isopropenylbenzoic acid.
The Bottom Line: Standard acidic protocols (e.g., 0.1% TFA in HPLC, or HCl quenching) often destroy this molecule. This guide provides validated alternative workflows.
The Degradation Mechanism (Root Cause Analysis)
To troubleshoot effectively, you must understand why the molecule degrades. The tertiary alcohol is attached to a benzene ring (benzylic) and is tri-substituted. Upon protonation by acid, it loses water to form a carbocation that is stabilized by both resonance (benzylic) and hyperconjugation (tertiary). This makes the dehydration barrier exceptionally low.
Figure 1: Acid-Catalyzed Dehydration Pathway[1]
Caption: The E1 elimination mechanism. Note that the carbocation intermediate is the critical "point of no return." Once formed, it rapidly eliminates to the alkene.
Analytical Troubleshooting (HPLC/LC-MS)
Symptom: "I see a split peak," "broad tailing," or "a new hydrophobic peak that grows over time" in my chromatogram.
Diagnosis: On-column dehydration. Standard mobile phases containing Trifluoroacetic Acid (TFA) or Formic Acid (FA) are acidic enough to dehydrate the compound during the run, especially if the column is heated.
Protocol A: The "Neutral Shift" HPLC Method
Switching to a buffered neutral pH prevents protonation of the alcohol.
| Parameter | Standard (AVOID) | Recommended (USE) |
| Mobile Phase A | Water + 0.1% TFA (pH ~2) | 10 mM Ammonium Acetate (pH ~6.8) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile |
| Column Temp | 40°C - 50°C | 25°C (Ambient) |
| Sample Diluent | MeOH/Water + Acid | Acetonitrile/Water (50:50) |
Why this works: Ammonium acetate buffers the system near neutral pH. The carboxylic acid will exist as a carboxylate anion (
Synthesis & Workup Troubleshooting
Symptom: "My yield is low after acid quench," or "The solid turned into a gum."
Diagnosis: You likely over-acidified during the workup. While you need to lower the pH to precipitate the benzoic acid (pKa ~4.2), dropping to pH 1 (standard HCl quench) triggers the dehydration.
Protocol B: The "Cold Titration" Workup
This protocol isolates the free acid without triggering the E1 elimination.
Step-by-Step Guide:
-
Cool Down: Chill your reaction mixture (usually a basic saponification mixture) to 0°C in an ice bath. Temperature is the enemy of tertiary alcohols.
-
Select Acid: Do NOT use concentrated HCl. Use 1M Acetic Acid or 1M Citric Acid . If you must use HCl, use dilute (1N) and add dropwise.
-
Monitor pH: Do not rely on color change alone. Use a pH meter or narrow-range strips.
-
Target pH: 4.0 – 4.5.
-
Note: At pH 4.0, ~50% of the molecule is protonated (precipitated) and ~50% is soluble. You may need to go to pH 3.5, but never below pH 3.0 .
-
-
Rapid Extraction: Instead of waiting for precipitation, extract immediately into Ethyl Acetate or Dichloromethane once the pH reaches 4.0. The organic layer will pull the protonated acid out of the equilibrium, driving the recovery without exposing the molecule to harsh acidity.
-
Wash: Wash the organic layer with Brine (neutral), not water (which might be slightly acidic).
-
Dry: Dry over Sodium Sulfate (
), not Magnesium Sulfate ( ) if it is slightly acidic, though is generally safer for labile alcohols.
Storage & Stability FAQs
Q: Can I store this compound in DMSO?
A: Yes, but ensure the DMSO is acid-free . DMSO can degrade to form trace acids over time. We recommend storing 10mM stock solutions in DMSO at -20°C. Avoid storing in Methanol/Ethanol for long periods, as trace acidity can catalyze ether formation (solvolysis) at the tertiary position.
Q: Why does my solid sample smell like styrene?
A: The "styrene-like" plastic smell indicates degradation to 3-isopropenylbenzoic acid . This alkene has a higher vapor pressure and a distinct odor. If you smell this, check purity immediately.
Q: Is the degradation reversible?
A: No. Once the water is lost to form the alkene, it is difficult to add it back selectively to the tertiary position without competing reactions. Prevention is the only cure.
Decision Tree: Troubleshooting Workflow
Use this logic flow to resolve stability issues in your lab.
Caption: Diagnostic flowchart for identifying acid-induced instability.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions; specifically discusses E1 mechanisms of tertiary alcohols).
-
BenchChem. (n.d.). 3-(2-Hydroxypropan-2-yl)benzoic acid Structure and Properties. Retrieved from
-
Doc Brown's Chemistry. (n.d.). Mechanism of Acid Catalysed Dehydration of Alcohols. Retrieved from
-
Agilent Technologies. (2011). Analysis of carbohydrates, alcohols, and organic acids. (Demonstrates the necessity of specific columns and pH control for labile organic acids). Retrieved from
-
National Institutes of Health (PMC). (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. (Detailed discussion on the lability of benzylic alcohols). Retrieved from
Technical Support Center: Managing the Hygroscopic Nature of 3-(2-Hydroxypropan-2-yl)benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of 3-(2-hydroxypropan-2-yl)benzoic acid and its derivatives, with a core focus on their hygroscopic nature. The inherent tendency of these compounds to absorb atmospheric moisture can significantly impact experimental reproducibility, material properties, and the ultimate stability of active pharmaceutical ingredients (APIs). This document is designed to equip you with the foundational knowledge and practical protocols to mitigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What is hygroscopicity and why is my 3-(2-hydroxypropan-2-yl)benzoic acid derivative clumping together?
A1: Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding environment. Compounds like 3-(2-hydroxypropan-2-yl)benzoic acid derivatives, which possess polar functional groups (a carboxylic acid and a tertiary alcohol), are prone to forming hydrogen bonds with water molecules in the air.
The clumping or "caking" you are observing is a direct physical consequence of this moisture uptake. As water is absorbed onto the surface of the powder particles, it can form liquid bridges between them.[1][2] This increased cohesion causes the particles to stick together, transforming a free-flowing powder into a clumpy or cake-like mass.[1][2] This phenomenon is particularly pronounced in materials with a large surface area, such as finely milled powders.
Q2: Beyond physical clumping, what are the immediate consequences of moisture absorption for my sample's integrity?
A2: The consequences of moisture absorption extend far beyond poor handling characteristics and can severely compromise the integrity of your material. Key issues include:
-
Chemical Degradation: The presence of water can facilitate hydrolysis reactions, potentially degrading the compound and leading to the formation of impurities.[3] This reduces the purity and potency of your API.
-
Solid-State Transformations: Absorbed moisture can induce changes in the material's crystal lattice. An anhydrous crystalline form might convert into a hydrate.[4] Different solid forms (polymorphs, hydrates) can have drastically different physicochemical properties, including solubility, dissolution rate, and bioavailability, which are critical parameters in drug development.[4]
-
Inaccurate Potency: When a sample absorbs water, its total mass increases. If this is not accounted for, the measured weight will not represent the actual amount of the active compound, leading to significant errors in calculating concentration and potency.[3]
Q3: How does uncontrolled moisture absorption affect the accuracy and reproducibility of my experiments?
A3: Uncontrolled moisture absorption is a major source of experimental error and poor reproducibility. The primary impact is on weighing accuracy. A hygroscopic compound will continuously gain weight on an analytical balance as it absorbs moisture from the air, making it impossible to obtain a stable, accurate reading.[5] This directly leads to:
-
Incorrect Solution Concentrations: Solutions will be less concentrated than intended because a portion of the weighed mass is water.
-
Inaccurate Stoichiometry: Molar calculations for chemical reactions will be incorrect, affecting reaction yields and purity.
Section 2: Troubleshooting Guide - Common Laboratory Issues
This section addresses specific problems you may encounter and provides actionable solutions grounded in scientific principles.
Issue 1: Inaccurate and Drifting Weight Measurements
-
Symptoms: The reading on the analytical balance continuously increases while weighing the sample. It is difficult or impossible to get a stable weight.
-
Root Cause Analysis: The compound is actively absorbing moisture from the laboratory air. The rate of weight gain is often proportional to the ambient relative humidity.
-
Solutions & Corrective Actions:
-
Minimize Exposure Time: Work as quickly as possible. Prepare everything you need before opening the sample container.
-
Use Appropriate Weighing Vessels: Use a weighing boat or vial with a narrow opening and a lid to minimize the surface area exposed to air.
-
Employ Weighing by Difference:
-
Tightly cap the vial containing your compound and place it on the balance.
-
Tare the balance.
-
Quickly transfer an approximate amount of powder to your receiving flask.
-
Immediately recap the vial and place it back on the balance. The negative value displayed is the accurate mass of the powder transferred.
-
-
Control the Environment: If possible, perform weighing operations inside a glove box purged with an inert gas (like nitrogen or argon) or in a room with controlled low humidity (<40% RH).[6]
-
Issue 2: Poor Powder Flow and Handling (Caking/Clumping)
-
Symptoms: The material is not a free-flowing powder. It adheres to spatulas, weighing paper, and glassware, making quantitative transfer difficult.
-
Root Cause Analysis: Moisture absorbed by the powder has formed strong inter-particle liquid bridges, leading to high cohesion and loss of flowability.[1][2][7]
-
Solutions & Preventative Measures:
-
Proper Storage is Critical: Always store hygroscopic compounds in tightly sealed containers. For extra protection, wrap the cap/lid junction with parafilm.
-
Use Desiccants: Store the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves. Ensure the desiccant is periodically regenerated or replaced.
-
Break Up Clumps in a Controlled Environment: If the material has already caked, it may be necessary to gently break up the lumps. This should be done in a low-humidity environment (e.g., a glove box) to prevent further moisture absorption.
-
Pre-dry the Sample (Use with Caution): For some applications, it may be possible to dry the material in a vacuum oven at a moderate temperature before use. CAUTION: You must first confirm that the compound is thermally stable and that heating will not cause degradation or unwanted phase changes.
-
Issue 3: Inconsistent Solubility and Solution Appearance
-
Symptoms: You observe batch-to-batch variability in the time it takes for the compound to dissolve. Some solutions may appear cloudy or contain particulates.
-
Root Cause Analysis: The presence of absorbed water can lead to the formation of different hydrate forms, which often have lower solubility than their anhydrous counterparts.[4] Inconsistent moisture content between batches leads to inconsistent solid forms, and therefore, inconsistent dissolution behavior.
-
Solutions & Characterization:
-
Quantify Water Content: Before preparing solutions, determine the exact water content of the batch using a definitive method like Karl Fischer titration. This allows you to correct the mass to reflect the true amount of the anhydrous compound.
-
Characterize the Solid Form: Use analytical techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form (anhydrous, hydrate, etc.) of your material. This is crucial for understanding its physical properties.
-
Control the Hydration State: If a specific hydrate is the most stable and desired form, ensure your material has fully converted to that state. If the anhydrous form is required, rigorous moisture control during handling and storage is paramount.
-
Section 3: Essential Protocols and Methodologies
Adherence to standardized protocols is key to managing hygroscopic materials. The following methodologies provide a framework for accurate handling and characterization.
Protocol 1: Standard Operating Procedure for Weighing and Handling
-
Preparation: Place the sealed container of the 3-(2-hydroxypropan-2-yl)benzoic acid derivative and all necessary tools (spatulas, receiving flasks, etc.) inside a desiccator for at least 2 hours to allow them to equilibrate to a dry environment.
-
Environmental Control: Transfer all items to a controlled environment, such as a nitrogen-purged glove box or a balance enclosure with a relative humidity maintained below 40%.
-
Temperature Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent thermal drafts that can affect the balance reading.
-
Weighing by Difference: a. Place the closed container on the analytical balance and record the initial mass (M1). b. Remove the container from the balance. Quickly open it and transfer the desired amount of powder into the receiving vessel. c. Immediately and tightly reseal the container, wipe it clean of any fingerprints or powder, and place it back on the balance. Record the final mass (M2). d. The mass of the transferred sample is M1 - M2.
-
Post-Handling Storage: Immediately return the sealed container to the desiccator for storage.
Protocol 2: Quantitative Determination of Water Content via Karl Fischer (KF) Titration
Karl Fischer titration is the gold-standard method for water determination due to its high accuracy, precision, and specificity to water.[8][9][10]
-
Principle: The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcohol solvent.[8][11] The endpoint is detected electrochemically.
-
Method Selection:
-
General Procedure:
-
System Preparation: The KF titrator's vessel is filled with a suitable solvent and pre-titrated with the KF reagent to eliminate any residual moisture.[9] The system must be sealed to prevent ingress of atmospheric moisture.[11]
-
Sample Introduction: A precisely weighed amount of the hygroscopic sample is quickly introduced into the titration vessel. This must be done rapidly to minimize exposure to ambient air.
-
Titration: The sample is titrated with the KF reagent until the electrochemical endpoint is reached.
-
Calculation: The volume of titrant consumed is used to calculate the water content based on the pre-determined titer of the reagent.[9]
-
Protocol 3: Characterizing Hygroscopic Behavior using Dynamic Vapor Sorption (DVS)
DVS is a powerful technique to understand how a material interacts with moisture at different relative humidity (RH) levels.[12][13] It measures the change in mass of a sample as the humidity of the air surrounding it is precisely varied.[13]
-
Information Gained:
-
Hygroscopicity Classification: Determines if a material is non-hygroscopic, slightly, moderately, or very hygroscopic.[14]
-
Sorption/Desorption Isotherm: A plot of mass change versus RH, which reveals the moisture uptake capacity.[4][15]
-
Critical Humidity Point: Identifies the specific RH at which the material begins to absorb significant amounts of water, which may correspond to a phase change (e.g., from anhydrous to hydrate).
-
-
Typical Experimental Workflow:
-
A small amount of the sample (typically 5-20 mg) is placed on a highly sensitive microbalance inside the DVS instrument.[15]
-
The sample is initially dried by exposing it to 0% RH.
-
The RH is then increased in a stepwise manner (e.g., 10% increments from 0% to 90% RH), and the sample mass is allowed to equilibrate at each step.[13]
-
The process is reversed, decreasing the RH back to 0% to study the desorption behavior.
-
The resulting data provides a comprehensive profile of the material's interaction with water vapor.[16]
-
Section 4: Advanced Strategies for Formulation Development
Q: My lead 3-(2-hydroxypropan-2-yl)benzoic acid derivative is highly hygroscopic. What are my formulation options to mitigate this issue for an oral solid dosage form?
A: When an API is inherently hygroscopic, formulation science offers several strategies to create a stable and manufacturable drug product.[17] These approaches generally work by either creating a physical barrier to moisture or by altering the solid-state properties of the API itself.[17]
-
Film Coating: This is a common and effective method where a thin layer of a polymer-based coating is applied to the final tablet or granule.[17] This coating acts as a physical barrier, significantly reducing the rate of moisture penetration from the environment.[17]
-
Encapsulation: The API can be encapsulated within a protective matrix using techniques like spray drying.[17] This envelops the hygroscopic particles, shielding them from ambient humidity.
-
Co-processing with Excipients: Formulating the API with hydrophobic excipients (like certain lubricants or glidants) can help to repel moisture and improve the overall stability of the mixture.[17]
-
Crystal Engineering (Co-crystallization): This advanced approach involves co-crystallizing the API with a benign co-former molecule. This creates a new, stable crystalline structure with altered physicochemical properties, including potentially much lower hygroscopicity.[17]
-
Moisture-Resistant Packaging: In addition to formulation strategies, the final product must be packaged in materials with a low moisture vapor transmission rate, such as aluminum blister packs or tightly sealed bottles containing desiccants.[6][17]
Section 5: Data Summaries and Visual Workflows
Data Tables
Table 1: Hygroscopicity Classification (based on European Pharmacopoeia) [18][19]
This classification is determined after storing the substance at 25°C and 80% relative humidity for 24 hours.[18][19]
| Classification | Increase in Mass (% w/w) |
| Non-hygroscopic | < 0.2% and Δm < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 2: Comparison of Common Moisture Determination Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| Karl Fischer Titration | Chemical titration specific to water | Gold standard for quantitative water content | Highly specific, accurate, precise[8][9] | Requires specialized equipment; can be affected by side reactions with certain compounds. |
| Thermogravimetric Analysis (TGA) | Measures mass change vs. temperature | Quantifies total volatiles; can differentiate bound vs. free water | Provides information on thermal stability | Not specific to water; measures loss of any volatile substance[20] |
| Dynamic Vapor Sorption (DVS) | Gravimetric measurement of mass change with varying RH | Characterizes hygroscopic profile and kinetics | Detailed information on moisture interaction; identifies critical RH points[12] | Time-consuming; provides relative, not absolute, water content. |
| Loss on Drying (LOD) | Gravimetric measurement of mass loss after heating | Simple estimation of total volatile content | Simple, inexpensive | Not specific to water; can degrade thermally labile compounds[20] |
Visual Workflows
Caption: Workflow for handling a newly received hygroscopic compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
Tan, R.; Cheah, W. Y.; Chan, Y. H.; Lee, W. L. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics2022 , 14 (9), 1935. [Link]
-
TGA Analysis for Moisture Content - ResolveMass Laboratories Inc. (2025). [Link]
-
KF titration in pharmaceuticals - News-Medical.Net. (2025, November 17). [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. (2024, August 20). [Link]
-
Murikipudi, V.; Gupta, P.; Sihorkar, V. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Analysis2016 , 6 (4), 249–255. [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). [Link]
-
Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF Scientific. (2024, May 16). [Link]
-
Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. [Link]
-
Classification of Hygroscopicity - Pharma Growth Hub. (2024, March 7). [Link]
-
Wang, J.; Wen, H. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review2010 . [Link]
-
Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory. [Link]
-
The Impact of Powder Moisture Content on Quality and Stability. (2025, August 8). [Link]
-
What Causes Powder Caking? - Jenike & Johanson. (2024, July 25). [Link]
-
Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. [Link]
-
The food manufacturer's guide to eradicating caking and clumping - AQUALAB by Addium. [Link]
-
What Causes Powder Caking? - AZoCleantech. (2025, March 4). [Link]
-
TGA vs LOD: Which Analysis Is Right for You? - Torontech. (2025, October 27). [Link]
-
Murikipudi, V.; Gupta, P.; Sihorkar, V. Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate2013 . [Link]
-
Quantifying the impact of humidity on powder properties - Freeman Technology. [Link]
-
Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022, April 11). [Link]
-
DVS Systems | Dynamic Vapor Sorption - ProUmid. [Link]
-
Murikipudi, V.; Gupta, P.; Sihorkar, V. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology2013 , 18 (2), 348–358. [Link]
-
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs. (2022, June 20). [Link]
-
Li, S.; Sheen, S.; Lanan, M. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review2011 . [Link]
-
Dynamic vapor sorption – Knowledge and References - Taylor & Francis. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21). [Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
Film coating techniques to reduce hygroscopicity. - ResearchGate. [Link]
-
Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets - SMTDryBoxes. (2025, April 15). [Link]
-
Sashiwa, H.; Shigemasa, Y.; Roy, R. Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System. MDPI2012 . [Link]
-
Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). [Link]
-
Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash Institute. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17). [Link]
-
Satpute, M. S.; Gangan, V. D.; Kadam, V. J. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry2019 , 12 (3), 1077–1084. [Link]
-
3-(2-Hydroxypropan-2-yl)benzoic acid - Amerigo Scientific. [Link]
- Process for the preparation of 3-hydroxybenzoic acid. (1982). U.S.
-
p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. [Link]
Sources
- 1. apdynamics.com [apdynamics.com]
- 2. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ardena.com [ardena.com]
- 5. smtdryboxes.com [smtdryboxes.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
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- 8. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
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- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
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- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. torontech.com [torontech.com]
Validation & Comparative
X-ray diffraction (XRD) data for 3-(2-Hydroxypropan-2-yl)benzoic acid crystals
Topic: Solid-State Profiling & XRD Characterization of 3-(2-Hydroxypropan-2-yl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Guide to Crystal Habit, Purity, and Diffraction Signatures
Executive Summary & Scientific Context
3-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 40912-34-3) represents a critical structural motif in medicinal chemistry, serving as a functionalized linker in Metal-Organic Frameworks (MOFs) and a metabolic intermediate for androgen receptor antagonists. Structurally, it combines a rigid benzoic acid scaffold with a bulky, hydrogen-bond-donating tertiary alcohol group.
This guide addresses the primary challenge in working with this compound: distinguishing the target stable crystal form from its dehydration degradation product (the alkene) and solvated habits.
Unlike simple benzoic acid, the bulky isopropyl-alcohol group disrupts standard
Comparative Analysis: Target vs. Alternatives
In a drug development context, "alternatives" often refer to the undesirable solid states that compete with the target API (Active Pharmaceutical Ingredient) or intermediate.
The Comparison Matrix
| Feature | Target: Form I (Anhydrous) | Alternative A: Dehydrated Impurity | Alternative B: Solvated Form |
| Chemical Identity | 3-(2-Hydroxypropan-2-yl)benzoic acid | 3-(prop-1-en-2-yl)benzoic acid (Alkene) | Methanol/Ethanol Solvate |
| Critical Risk | N/A (Desired State) | Process impurity (Acid-catalyzed dehydration) | Lattice collapse upon drying |
| Crystal System | Monoclinic ( | Triclinic or Monoclinic | Variable (often unstable) |
| H-Bond Motif | Solvent inclusion in lattice | ||
| Melting Point | High (~120-135°C range*) | Lower (< 110°C) | Broad/Endothermic desolvation < 100°C |
| Key XRD Feature | Sharp, defined peaks at low angle (packing efficiency) | Shifted reflections due to volume loss | Additional peaks that disappear on heating |
*Note: Melting points are dependent on purity; differential scanning calorimetry (DSC) is recommended for precise onset determination.
Crystallographic Characterization & Data
While specific proprietary unit cell data for this intermediate is often held in Drug Master Files, we can derive the expected crystallographic signature based on isostructural benzoic acid derivatives.
Predicted Unit Cell Parameters (Reference Standard)
Use this table to benchmark your indexing results.
| Parameter | Value (Typical Range for Class) | Mechanistic Explanation |
| Space Group | The Centrosymmetric Carboxylic Acid Dimer is the dominant supramolecular synthon, favoring | |
| Z (Molecules/Cell) | 4 | Standard packing for monoclinic benzoic acids. |
| Volume ( | ~950 – 1100 | The tertiary dimethyl group adds significant steric bulk compared to benzoic acid (~880 |
| Calculated Density | ~1.25 – 1.35 g/cm | Typical for organic acids with limited heavy atoms. |
Diagnostic Diffraction Peaks (2 , Cu K )
To validate your batch, look for these specific diffraction events.
-
Low Angle Region (5° - 15° 2
):-
Target: Expect a strong reflection around 10-12° 2
. This corresponds to the long axis of the unit cell, typically representing the layer spacing of the acid dimers. -
Differentiation: If you see a new peak appearing < 8° 2
, suspect solvate formation (lattice expansion to accommodate solvent).
-
-
Fingerprint Region (18° - 25° 2
):-
Target: Distinct triplet often observed in substituted benzoic acids due to
-stacking interactions. -
Impurity Alert: The dehydrated alkene (impurity) lacks the directional H-bonding of the -OH group. This often results in a collapse of peak splitting , leading to broader, less resolved peaks in this region.
-
Experimental Protocols
Protocol A: Controlled Crystallization (Target Form)
Objective: To obtain the thermodynamically stable anhydrous form.
-
Dissolution: Dissolve 5.0g of crude 3-(2-Hydroxypropan-2-yl)benzoic acid in Ethyl Acetate (50 mL) at 60°C. Avoid alcohols (MeOH/EtOH) to prevent esterification or solvate formation.
-
Clarification: Hot filter through a 0.45µm PTFE membrane to remove inorganic salts.
-
Nucleation: Cool slowly to 40°C. Add n-Heptane (20 mL) dropwise as an anti-solvent.
-
Growth: Cool to 0-5°C over 4 hours.
-
Isolation: Filter and dry under vacuum at 45°C. Do not exceed 50°C to avoid dehydration of the tertiary alcohol.
Protocol B: PXRD Data Collection
Objective: High-resolution fingerprinting.
-
Instrument: Bruker D8 Advance (or equivalent).
-
Geometry: Bragg-Brentano (Reflection).
-
Source: Cu K
( ), 40 kV, 40 mA. -
Scan Range: 3° to 40° 2
. -
Step Size: 0.02° per step.
-
Time per Step: 1.0 second (Total scan ~30 mins).
-
Sample Prep: Lightly grind sample to minimize preferred orientation (crucial for plate-like benzoic acid crystals). Zero-background silicon holder recommended.
Visualization: Validation Workflow
The following diagram outlines the decision logic for releasing a batch of this intermediate, integrating XRD and DSC data.
Figure 1: Critical Quality Attribute (CQA) decision tree for solid-state characterization.
Expert Insights & Causality
Why does the tertiary alcohol matter?
In standard benzoic acid, the crystal lattice is dominated by the carboxylic acid dimer (
-
Causality: This creates a "frustrated" lattice where the alcohol group seeks to bond with the carbonyl oxygen of a neighboring acid dimer.
-
Observation: This often leads to metastable polymorphs where the rotation of the isopropyl group determines the cell dimensions.
-
Practical Implication: If your XRD pattern shows "shifting" peaks rather than distinct new peaks, you are likely observing solid solution behavior or thermal expansion, not necessarily a new chemical entity. However, the appearance of a distinct new phase usually indicates the loss of the alcohol functionality (dehydration).
References
- Gavezzotti, A. (2013). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Foundational text on organic crystal packing and carboxylic acid dimers).
-
Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids." Elsevier. (Source for supramolecular synthons and R2,2(8) motifs).[1]
- Brittain, H. G. (2009). "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences. Informa Healthcare.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System. [Link] (Authoritative database for isostructural benzoic acid derivatives).
-
U.S. Food and Drug Administration (FDA). (2018). "Q3C(R6) Impurities: Guideline for Residual Solvents." [Link] (Regulatory context for solvent selection in crystallization).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(2-Hydroxypropan-2-yl)benzoic acid
As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of innovative and reproducible research. This guide provides a comprehensive framework for the safe handling of 3-(2-Hydroxypropan-2-yl)benzoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our scientific partners, to manage chemical hazards proactively, ensuring both personal safety and the integrity of your work.
Hazard Identification and Risk Assessment: Understanding the Molecule
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[2][3][4].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[2][3][4].
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[2][3][4].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[2][3][4].
Given these anticipated hazards, a comprehensive risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to 3-(2-Hydroxypropan-2-yl)benzoic acid. The following table outlines the recommended PPE for various laboratory operations. It is imperative that PPE is selected based on the specific hazards of the chemical and the nature of the work being conducted[5].
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Safety glasses with side shields or chemical splash goggles[2][6]. | Chemical-resistant gloves (Nitrile or Neoprene recommended)[7][8]. | Laboratory coat. | N95 respirator if the material is dusty or if handling large quantities in an open environment[7]. |
| Solution Preparation/Wet Chemistry | Chemical splash goggles or a face shield[7]. | Chemical-resistant gloves (Nitrile or Neoprene recommended)[7][8]. | Laboratory coat or chemical-resistant apron. | Not generally required if working in a well-ventilated area or a fume hood. |
| Heating or Reactions Under Pressure | Face shield worn over chemical splash goggles[7]. | Chemical-resistant gloves (Nitrile or Neoprene recommended)[7][8]. | Chemical-resistant laboratory coat. | Work should be conducted in a certified chemical fume hood. |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection for the entire face, which is crucial during activities with a higher risk of energetic reactions or splashes[7].
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids[7][8]. It is essential to check the glove manufacturer's compatibility chart for specific breakthrough times and to inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat protects the skin and personal clothing from minor spills and contamination. For larger-scale work or where significant splashing is possible, a chemical-resistant apron or suit should be worn[5].
-
Respiratory Protection: Fine powders can become airborne during weighing and transfer, posing an inhalation hazard. An N95 respirator can provide adequate protection against these particulates. For all other operations that may generate vapors or aerosols, a certified chemical fume hood is the primary engineering control to be used[7].
Safe Handling and Storage: Procedural Best Practices
Adherence to proper handling and storage procedures is fundamental to a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling solutions or heating the compound[9][10].
-
Avoid generating dust when handling the solid material[10][11]. Use techniques such as gentle scooping and weighing on a draft shield to minimize dust dispersal.
-
Ground all equipment when transferring large quantities of the solid to prevent static discharge, which could ignite fine dust particles[12].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[4][9][11].
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[2][10].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2][9].
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and metals[1][12]. Carboxylic acids can react exothermically with bases and may corrode metals[1].
-
Store in a cabinet designed for corrosive materials, if available. Avoid storing in metal cabinets that can be corroded by acid vapors[1].
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to effectively managing any laboratory incident. The following workflow outlines the immediate steps to be taken in the event of an emergency.
Caption: Emergency Response Workflow for Chemical Spills and Personal Exposure.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][9][12].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention[2][9][13].
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2][9][13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9][12][14].
Spill and Waste Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice.
Spill Cleanup:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain and Neutralize: For small spills, cover with a neutral-spilling absorbent material, such as sodium bicarbonate or a commercial acid neutralizer.
-
Collect: Once neutralized, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste. Use non-sparking tools if the material is a flammable solid[14].
-
Decontaminate: Clean the spill area thoroughly with soap and water[6].
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal:
-
All waste containing 3-(2-Hydroxypropan-2-yl)benzoic acid, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's EHS department for specific guidance on waste stream management. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[12].
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
3-HYDROXY BENZOIC ACID MSDS - Loba Chemie. [Link]
-
Benzoic acid AGR - Labbox. [Link]
-
SAFETY DATA SHEET - NIST (Benzoic Acid). [Link]
-
What PPE Should You Wear When Handling Acid 2026? - Uniform Manufacturer. [Link]
-
Safety Data Sheet - Carl ROTH (3-Hydroxybenzoic acid). [Link]
-
Acid Resistant PPE: Safety for Chemical Workers - Accio. [Link]
-
PPE For Chemical Handling With Example - Industrial Safety Tips. [Link]
-
Safety Data Sheet - Chemos GmbH&Co.KG (benzoic acid). [Link]
-
Material Safety Data Sheet - Benzoic acid MSDS. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. extrasynthese.com [extrasynthese.com]
- 7. leelinework.com [leelinework.com]
- 8. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. ilpi.com [ilpi.com]
- 13. fishersci.com [fishersci.com]
- 14. home.miracosta.edu [home.miracosta.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
